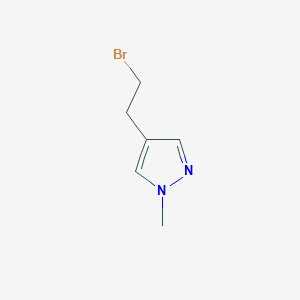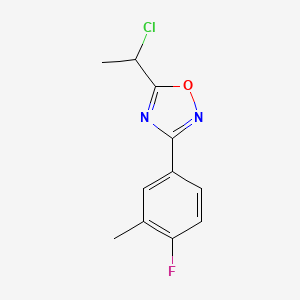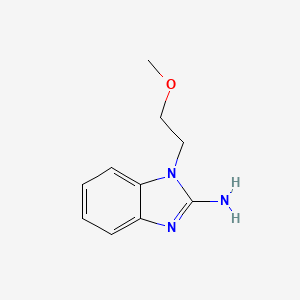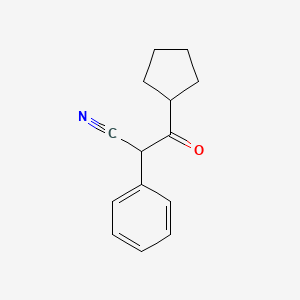
4-(2-bromoethyl)-1-methyl-1H-pyrazole
Übersicht
Beschreibung
The compound “4-(2-bromoethyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-(2-bromoethyl)-1-methyl-1H-pyrazole” were not found, similar compounds such as “4-(2-bromoethyl)phenol” have been synthesized via nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
The chemical reactions of “4-(2-bromoethyl)-1-methyl-1H-pyrazole” would likely be influenced by the presence of the pyrazole ring, the bromoethyl group, and the methyl group. The bromine atom in the bromoethyl group could potentially undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis of N-phenylpyrazole derivatives: Compounds synthesized using a precursor similar to 4-(2-bromoethyl)-1-methyl-1H-pyrazole have demonstrated notable antimicrobial properties. These compounds, including those with bromoacetyl moieties, have shown inhibitory effects against pathogenic yeast and moulds, potentially paving the way for new antifungal agents (Farag et al., 2008).
Catalysis and Synthesis
- Use in Suzuki–Miyaura cross-coupling reactions: Pyrazole-containing compounds, including those with bromo substituents, have been used as ligands to stabilize metal complexes in cross-coupling reactions. These complexes have shown effectiveness in converting bromobenzene and phenylboronic acid to biphenyl, a crucial reaction in organic synthesis (Ocansey et al., 2018).
Chemical Synthesis and Structure-Activity Relationships
- Utility in synthesizing functionalized heterocycles: A derivative of 4-(2-bromoethyl)-1-methyl-1H-pyrazole has been employed as a precursor for the synthesis of various heterocycles. This demonstrates its utility in creating complex molecular frameworks, which could have implications in drug development and material science (Abdelhamid et al., 2017).
Structural Studies
- X-ray crystallography and NMR studies: The structural aspects of pyrazole derivatives, including those with bromo substituents, have been explored through techniques like X-ray crystallography and NMR spectroscopy. Such studies are crucial for understanding the molecular geometry and electronic properties of these compounds, which can influence their reactivity and interactions (Llamas-Saiz et al., 1999).
Tautomerism Studies
- Investigation of tautomerism: Studies on 4-bromo substituted 1H-pyrazoles have provided insights into their tautomerism both in solid state and in solution. Understanding these tautomeric forms is essential for predicting the reactivity and stability of these compounds (Trofimenko et al., 2007).
Wirkmechanismus
Target of Action
It is known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
The mode of action of 4-(2-bromoethyl)-1-methyl-1H-pyrazole is likely to involve electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It is plausible that the compound could influence pathways involving electrophilic aromatic substitution . The resulting changes could potentially affect a variety of downstream effects, depending on the specific proteins and enzymes targeted.
Result of Action
The molecular and cellular effects of 4-(2-bromoethyl)-1-methyl-1H-pyrazole’s action would depend on its specific targets and the pathways it affects. Given its potential mode of action, it could alter the function of various proteins and enzymes, leading to changes at the cellular level .
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRKUKNEBBPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)



![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

